N-[(E)-(3-nitrophenyl)methylidene]octadecan-1-amine
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Overview
Description
(E)-(3-NITROPHENYL)METHYLIDENEAMINE is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which is further connected to an octadecylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-NITROPHENYL)METHYLIDENEAMINE typically involves the condensation reaction between 3-nitrobenzaldehyde and octadecylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
Industrial production of (E)-(3-NITROPHENYL)METHYLIDENEAMINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-(3-NITROPHENYL)METHYLIDENEAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
(E)-(3-NITROPHENYL)METHYLIDENEAMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(3-NITROPHENYL)METHYLIDENEAMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-(4-NITROPHENYL)METHYLIDENEAMINE
- (E)-(2-NITROPHENYL)METHYLIDENEAMINE
- (E)-(3-NITROPHENYL)METHYLIDENEAMINE
Uniqueness
(E)-(3-NITROPHENYL)METHYLIDENEAMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H42N2O2 |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-octadecylmethanimine |
InChI |
InChI=1S/C25H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-24-19-18-20-25(22-24)27(28)29/h18-20,22-23H,2-17,21H2,1H3 |
InChI Key |
CYJAUTJCVVTAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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